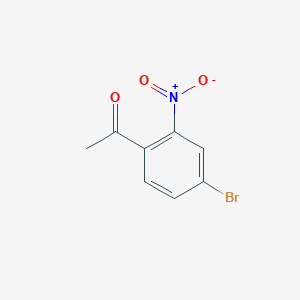

1-(4-Bromo-2-nitrophenyl)ethanone

Vue d'ensemble

Description

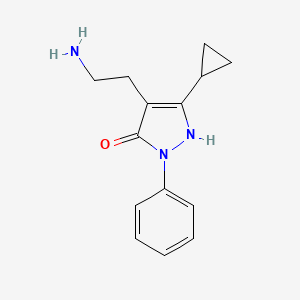

The compound "1-(4-Bromo-2-nitrophenyl)ethanone" is a brominated and nitrated acetophenone derivative. Acetophenones are a class of organic compounds with a carbonyl group attached to a phenyl group. The presence of bromo and nitro substituents on the phenyl ring suggests that this compound could be of interest in various chemical reactions and could potentially serve as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related brominated and nitrated acetophenone derivatives often involves multi-step reactions, including bromination and nitration. For instance, the synthesis of "2-Bromo-1-(4-hydroxyphenyl)ethanone" was achieved using Br2 as the brominating reagent, yielding a product with a purity of 90.2% . Similarly, the synthesis of "1-Bromo-2-(p-nitrophenoxy)ethane" involved the reaction of p-nitrophenol with ethylene dibromide . These methods could potentially be adapted for the synthesis of "1-(4-Bromo-2-nitrophenyl)ethanone".

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various computational methods and experimental techniques. For example, the molecular structure and vibrational frequencies of a pyrazole derivative with bromo and fluoro substituents on the phenyl rings were investigated using Gaussian09 software and compared with experimental infrared bands . The geometrical parameters were found to be in agreement with XRD data. Such studies are crucial for understanding the electronic and spatial configuration of the molecule, which influences its reactivity and physical properties.

Chemical Reactions Analysis

Brominated and nitrated phenyl compounds are known to participate in various chemical reactions. The presence of a nitro group can lead to the formation of new heterocycles, as seen in the reaction of a nitrophenyl triazole with hydroxylamine hydrochloride to yield an oxime . The bromo group can also facilitate further functionalization, as demonstrated in the synthesis of enantiomerically pure diarylethanes . These reactions highlight the versatility of bromo- and nitro-substituted acetophenones in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Bromo-2-nitrophenyl)ethanone" can be inferred from related compounds. The presence of electron-withdrawing groups such as bromo and nitro is likely to affect the compound's polarity, solubility, and reactivity. For instance, the solubility properties of "1-Bromo-2-(p-nitrophenoxy)ethane" were studied to achieve separation from its byproduct . The molecular electrostatic potential of a related compound indicated that the negative charge is localized over the carbonyl group, while the positive region is over the aromatic rings . These properties are important for predicting the behavior of the compound in different environments and reactions.

Applications De Recherche Scientifique

Synthesis of Chalcone Analogues

1-(4-Bromo-2-nitrophenyl)ethanone has been utilized in the synthesis of α,β-unsaturated ketones, acting as chalcone analogues. This involves an electron-transfer chain reaction with cyclic nitronate anions to form these ketones via a SRN1 mechanism. This method offers a convenient protocol for synthesizing a variety of chalcone analogues, highlighting its importance in organic synthesis (Curti, Gellis, & Vanelle, 2007).

Phase Equilibrium Studies

Research involving 1-(4-Bromo-2-nitrophenyl)ethanone also includes the study of ternary phase equilibrium. For instance, its behavior in different solvents like methanol and n-propanol was examined. Such studies are crucial for understanding the crystallization behaviors and solvent interactions, which are significant in the separation processes in chemical engineering (Li et al., 2019).

Electrophilic Bromination

This compound plays a role in the selective α-monobromination of various alkylaryl ketones. Research in this area has demonstrated the efficiency and selectivity of 1-(4-Bromo-2-nitrophenyl)ethanone in such reactions, which are fundamental in organic synthesis (Ying, 2011).

Organic Synthesis and Enantioselective Reduction

The compound has been used in the asymmetric reduction of ketones to produce optically active secondary alcohols, a process crucial in medicinal chemistry and the synthesis of pharmaceuticals. This aspect of its application highlights its versatility in organic synthesis (Yang et al., 2006).

Development of Novel Chemical Compounds

It serves as a starting point in the synthesis of novel compounds like N-(2-(2-(3-methoxy-4-(oxazol-5-yl)phenylamino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide, an IMPDH inhibitor. Such developments are crucial for the advancement of pharmaceuticals and bioactive compounds (Zhao et al., 2007).

Safety and Hazards

The safety data sheet for “1-(4-Bromo-2-nitrophenyl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

1-(4-bromo-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUHVXSDFZFAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561072 | |

| Record name | 1-(4-Bromo-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-nitrophenyl)ethanone | |

CAS RN |

90004-94-7 | |

| Record name | 1-(4-Bromo-2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90004-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1286337.png)

![5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1286354.png)